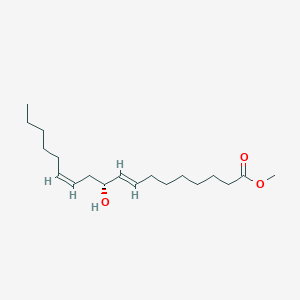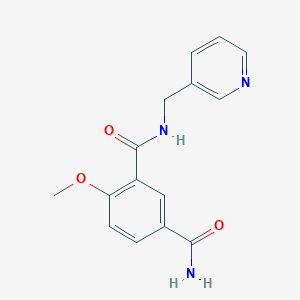
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide, also known as PICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PICA is a derivative of benzamide and is known to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide involves the selective blockade of the TRPV1 ion channel. This results in the inhibition of calcium influx, which is required for the activation of the channel. The inhibition of TRPV1 by 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to reduce pain and inflammation in various animal models.
生化学的および生理学的効果
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its role in the inhibition of TRPV1, 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has also been shown to inhibit the activity of the enzyme N-acylethanolamine acid amidase (NAAA). This enzyme is involved in the metabolism of endocannabinoids, which are known to play a role in various physiological processes such as pain perception, appetite regulation, and mood.
実験室実験の利点と制限
One of the major advantages of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is its specificity for TRPV1. This makes it a valuable tool for studying the role of TRPV1 in various physiological processes. However, one of the limitations of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another potential direction is the study of the role of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide in the regulation of endocannabinoid signaling. Additionally, 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide could be used as a tool for the development of new therapies for pain and inflammation.
合成法
The synthesis method for 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide involves the reaction of 3-carbamylpyridine with 4-methoxy-1-benzoyl chloride in the presence of a base. The reaction proceeds via an acylation reaction, resulting in the formation of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide. The purity of the compound can be improved through recrystallization using a suitable solvent.
科学的研究の応用
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide is in the study of ion channels. 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide has been shown to selectively block the TRPV1 ion channel, which is involved in the perception of pain and temperature. This makes 3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide a valuable tool for studying the role of TRPV1 in various physiological processes.
特性
CAS番号 |
108828-56-4 |
|---|---|
製品名 |
3-Carbamyl-(3'-picolyl)-4-methoxy-1-benzamide |
分子式 |
C15H15N3O3 |
分子量 |
285.3 g/mol |
IUPAC名 |
4-methoxy-3-N-(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-21-13-5-4-11(14(16)19)7-12(13)15(20)18-9-10-3-2-6-17-8-10/h2-8H,9H2,1H3,(H2,16,19)(H,18,20) |
InChIキー |
QWZWECXMQXZQOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N)C(=O)NCC2=CN=CC=C2 |
その他のCAS番号 |
108828-56-4 |
同義語 |
3-carbamyl-(3'-picolyl)-4-methoxy-1-benzamide G 619 G-619 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



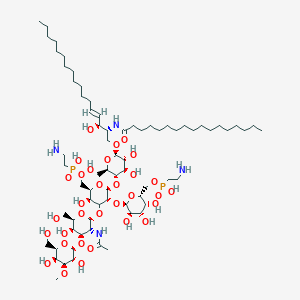
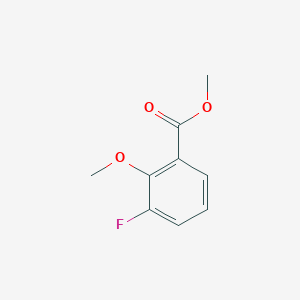

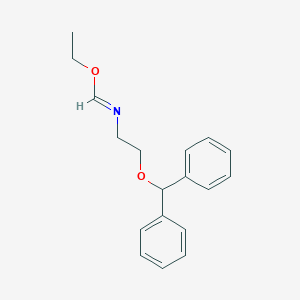


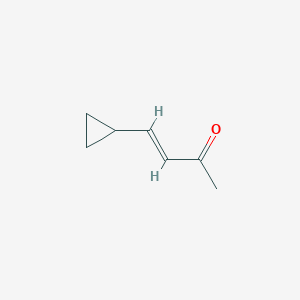

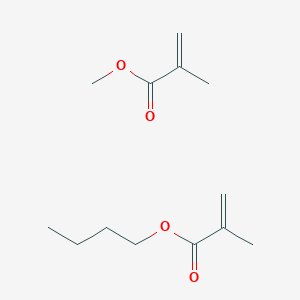


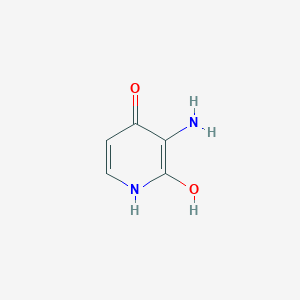
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
